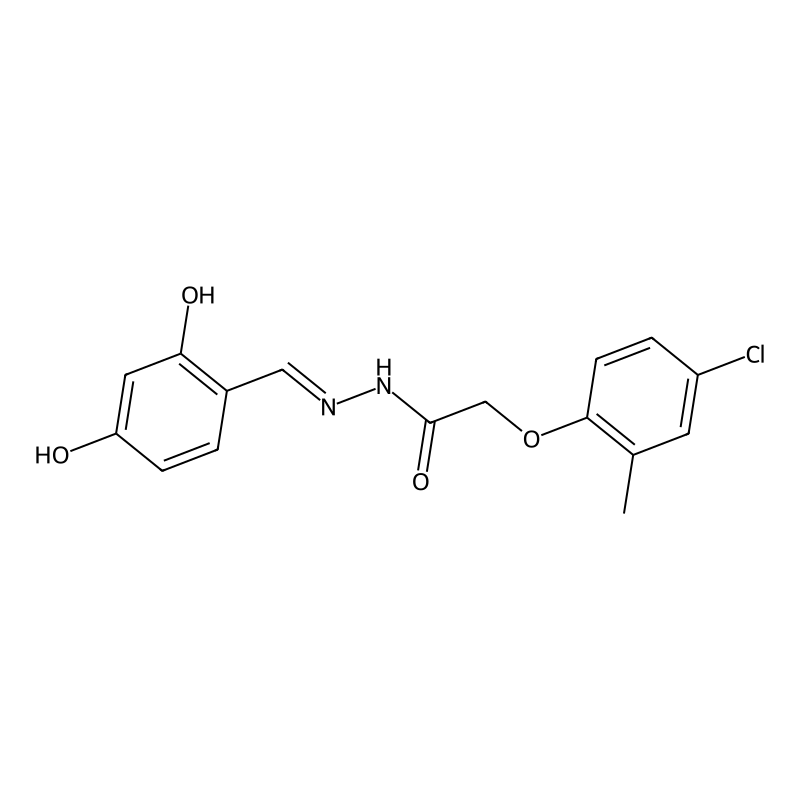

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex organic molecule characterized by its unique structural features. It contains a chloro-substituted aromatic ring, a phenoxy group, and a hydrazide functional moiety. The presence of the hydroxy and oxo groups in the cyclohexadiene structure contributes to its potential reactivity and biological activity. This compound is of interest in medicinal chemistry due to its possible applications in drug development.

The chemical reactivity of this compound may involve several types of reactions:

- Hydrazone Formation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones, forming hydrazones.

- Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Nucleophilic Attack: The hydroxy group may act as a nucleophile, participating in substitution reactions with electrophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds similar to 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide may exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antioxidant Activity: The presence of phenolic structures often correlates with antioxidant effects.

- Anti-inflammatory Effects: Compounds with hydrazide functionalities have been investigated for their potential to modulate inflammatory pathways.

Further biological testing would be necessary to elucidate the specific pharmacological properties of this compound.

Synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide could involve several steps:

- Formation of the Phenoxy Group: Reacting 4-chloro-2-methylphenol with an appropriate alkylating agent to introduce the phenoxy functionality.

- Hydrazone Synthesis: Condensing an appropriate aldehyde (e.g., derived from cyclohexadiene) with acetohydrazide.

- Final Coupling Reaction: Combining the intermediates to yield the final product through a suitable coupling reaction.

Each step would require optimization for yield and purity.

The potential applications of this compound include:

- Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Agricultural Chemistry: Its properties might be explored for use in agrochemicals, particularly as a pesticide or herbicide.

- Material Science: The unique structure could be utilized in designing novel materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

- Binding Affinity Tests: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).

- Metabolic Stability: Investigating how the compound is metabolized in biological systems and identifying any active metabolites.

- Toxicological Assessments: Evaluating the safety profile through in vitro and in vivo studies.

Such investigations would provide insight into the therapeutic potential and safety of the compound.

Several compounds share structural similarities with 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. Notable examples include:

- Acetohydrazide Derivatives: These compounds often exhibit similar biological activities and can be synthesized through analogous methods.

- Chloro-substituted Phenols: Compounds like 4-chloro-2-methylphenol may share reactivity patterns but lack the hydrazide functionality.

- Cyclohexadiene Derivatives: Molecules containing cyclohexadiene structures can provide insights into reactivity and biological interactions.

Comparison TableCompound Name Structural Features Biological Activity Unique Properties 4-Chloro-2-methylphenol Chloro-substituted phenol Antimicrobial Lacks hydrazide moiety Acetohydrazide Hydrazide functional group Antimicrobial, anti-inflammatory Simple structure Cyclohexadiene derivatives Diene structure Varies widely Reactivity based on substituents

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-Chloro-2-methylphenol | Chloro-substituted phenol | Antimicrobial | Lacks hydrazide moiety |

| Acetohydrazide | Hydrazide functional group | Antimicrobial, anti-inflammatory | Simple structure |

| Cyclohexadiene derivatives | Diene structure | Varies widely | Reactivity based on substituents |

This comparison highlights the uniqueness of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide due to its combination of functionalities that may enhance its biological activity and application potential.